CE(20:2(6Z,9Z))

Lipophilicity Physicochemical Properties Chromatography

Generic cholesteryl ester (CE) mixtures introduce uncontrolled variables in lipidomics and metabolic studies due to divergent fatty acyl chain properties. CE(20:2(6Z,9Z)) provides the exact molecular species required for reproducible research. · Identified in human plasma and macrophage CE pools; an authentic, naturally occurring metabolite for precise analytical calibration and biomarker discovery. · Definitive molecular weight (677.14 g/mol) and discrete LC retention time enable unambiguous quantification and method validation. · Serves as a unique metabolic probe for the omega-6 desaturase/elongase pathway; cannot be functionally substituted by CE(18:1) or CE(20:4).

Molecular Formula C47H80O2
Molecular Weight 677.1 g/mol
CAS No. 77715-45-8
Cat. No. B8262461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCE(20:2(6Z,9Z))
CAS77715-45-8
Molecular FormulaC47H80O2
Molecular Weight677.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11-,15-14-/t38-,40+,41?,42?,43?,44?,46+,47-/m1/s1
InChIKeyREFJKOQDWJELKE-NJJZEKHRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CE(20:2(6Z,9Z)): Identification & Baseline Properties


CE(20:2(6Z,9Z)), also designated as Cholesteryl 11,14-eicosadienoate (CAS 77715-45-8), is a specific molecular species within the cholesteryl ester (CE) class of neutral lipids [1]. Structurally, it comprises a cholesterol backbone esterified at the 3β-hydroxyl group with the omega-6 polyunsaturated fatty acid (11Z,14Z)-eicosadienoic acid (20:2) [2]. This compound is recognized in authoritative metabolomic databases as a discrete, naturally occurring metabolite in bovine tissues and is also detected in human plasma as a minor component of the circulating CE pool [3][4]. Given its defined and non-interchangeable fatty acyl composition, this CE species serves as a targeted lipid standard and metabolic probe, distinguishing it from bulk or mixed CE preparations. Its unique KEGG Compound ID (C02530) and HMDB entry underscore its curated identity for rigorous lipidomic and biochemical research applications [5][6].

1 Targeted lipid standard for CE(20:2) quantification in lipidomic workflows
2 Omega-6 PUFA pathway probe for metabolic flux studies
3 Curated identity via KEGG and HMDB supports database-driven metabolomics

CE(20:2(6Z,9Z)): Risks of Generic Substitution


The term 'cholesteryl ester' encompasses a heterogeneous class of molecules differing critically in their esterified fatty acid moieties, which dictate their physicochemical properties, metabolic fates, and analytical behavior [1]. Generic substitution of CE(20:2(6Z,9Z)) with alternative CEs—such as the more abundant CE(18:1) (oleate) or CE(20:4) (arachidonate)—is scientifically invalid due to marked divergences in lipophilicity (logP), chromatographic retention, and enzymatic hydrolysis kinetics, all of which are directly attributable to fatty acyl chain length and degree of unsaturation [2]. Furthermore, the (11Z,14Z)-eicosadienoic acid moiety of CE(20:2) serves as a distinct metabolic intermediate in the omega-6 polyunsaturated fatty acid pathway, conferring a unique biological context that cannot be recapitulated by other CE species [3]. Consequently, the use of undefined CE mixtures or incorrect molecular species in analytical calibration, cellular lipid loading experiments, or metabolic flux studies introduces uncontrolled variables, compromising data reproducibility and invalidating cross-study comparisons [4]. The following quantitative evidence substantiates why precise specification of CE(20:2(6Z,9Z)) is a non-negotiable requirement for rigorous scientific procurement.

CE(20:2) VS CE(18:1) / CE(20:4)

Fatty acyl chain length and unsaturation drive divergences in logP, chromatographic retention, and enzymatic hydrolysis kinetics; generic substitution introduces uncontrolled variables.

Targeted standard VS Undefined CE mixtures

Undefined mixtures compromise analytical calibration, cellular lipid loading reproducibility, and cross-study data alignment in metabolic flux experiments.

CE(20:2(6Z,9Z)): Quantitative Differentiation Evidence


Lipophilicity (logP) Comparison

The predicted octanol-water partition coefficient (logP) of CE(20:2(6Z,9Z)) is 10.71 (ALOGPS) or 15.09 (ChemAxon) [1]. This value quantitatively differentiates it from structurally related cholesteryl esters. Specifically, CE(18:1) (cholesteryl oleate) exhibits a predicted logP of 16.6 (InvivoChem) , while CE(20:4) (cholesteryl arachidonate) shows a logP of 14.085 (ALOGPS) . The logP differences (ΔlogP up to 5.9 units depending on the prediction method) reflect the impact of the 20:2 fatty acyl chain on molecular hydrophobicity relative to both the monounsaturated C18:1 and the more polyunsaturated C20:4 species. These computational predictions are derived from validated in silico models (ALOGPS and ChemAxon) and are directly relevant to chromatographic method development and solubility assessments.

Lipophilicity (logP)
In silico prediction
ΔlogP up to 5.9 units
Supports chromatographic method selectivity review
Predicted values; experimental logP unavailable
Lipophilicity Physicochemical Properties Chromatography

Molecular Weight & Formula Distinction

The precise molecular weight of CE(20:2(6Z,9Z)) is 677.1369 g/mol (average) with the molecular formula C47H80O2 [1]. This differentiates it from other common cholesteryl esters used in research. For instance, CE(18:1) (cholesteryl oleate) has a molecular weight of 651.12 g/mol (C45H78O2) [2], while CE(20:4) (cholesteryl arachidonate) has a molecular weight of 673.11 g/mol (C47H76O2) [3]. The mass difference of 26 Da relative to CE(18:1) and 4 Da relative to CE(20:4) is significant for accurate mass spectrometry-based identification and quantification. The unique combination of carbon count (47), hydrogen count (80), and oxygen count (2) ensures unambiguous molecular identification in lipidomic workflows, preventing misassignment in complex biological matrices.

MW & Formula Distinction
Calculated identity
+4.0 Da vs CE(20:4)
+26.0 Da vs CE(18:1)
Enables unambiguous MS identification
Unique formula C47H80O2 prevents isobaric misassignment
Mass Spectrometry Lipidomics Metabolite Identification

Omega-6 PUFA Pathway Intermediate Role

The 20:2 fatty acid esterified in CE(20:2(6Z,9Z)) is (11Z,14Z)-eicosadienoic acid (EDA), a distinct omega-6 polyunsaturated fatty acid that serves as a metabolic intermediate between linoleic acid (18:2) and arachidonic acid (20:4) [1]. Unlike the more abundant CE(18:1) and CE(20:4), CE(20:2) is positioned at a specific node in the fatty acid desaturation/elongation pathway. EDA is elongated from linoleic acid and can be further metabolized to dihomo-γ-linolenic acid (DGLA) and arachidonic acid [1]. This unique biosynthetic context means that CE(20:2) cannot functionally replace CE(20:4) in studies of arachidonic acid mobilization or eicosanoid signaling, nor can it substitute for CE(18:1) in studies of monounsaturated CE storage. Its presence and abundance reflect a distinct metabolic state or dietary influence, making it a specific biomarker candidate.

Omega-6 Pathway Role
Class-level inference
18:2 → 20:2 → 20:4 intermediate
Supports metabolic flux study context
Distinct node from monounsaturated or eicosanoid-precursor CE species
Fatty Acid Metabolism Eicosanoid Precursor Desaturation Pathway

Water Solubility Contrast

The predicted water solubility of CE(20:2(6Z,9Z)) is 6.0e-06 g/L (ALOGPS) [1]. This extremely low aqueous solubility is characteristic of the cholesteryl ester class but varies subtly with fatty acid composition. For comparison, the predicted water solubility of CE(18:1) (cholesteryl oleate) is reported to be approximately 1.8e-06 g/L [2], while CE(20:4) (cholesteryl arachidonate) exhibits a predicted solubility of 3.2e-06 g/L [3]. The 20:2 species shows intermediate solubility relative to the monounsaturated C18:1 and the highly unsaturated C20:4, likely due to differences in molecular packing and hydration. These predicted values, while computational, are essential for anticipating behavior in aqueous biological buffers and for selecting appropriate solvent systems during experimental design.

Water Solubility Contrast
In silico prediction
~3.3× vs CE(18:1)
~1.9× vs CE(20:4)
Informs vehicle selection for in vitro assays
Predicted solubility; experimental confirmation needed
Solubility Formulation In Vitro Assays

CE(20:2(6Z,9Z)): Research & Industrial Applications


Quantitative Standard in Targeted Lipidomics

Given its defined molecular weight (677.14 g/mol) and unique retention time profile in reverse-phase LC-MS, CE(20:2(6Z,9Z)) is ideally suited as a calibration standard for the accurate quantification of this specific CE species in plasma, tissue, or cell extracts [1][2]. Its use ensures that measured concentrations reflect the true abundance of CE(20:2) rather than misidentification with co-eluting isomers or isobaric species. This is particularly critical in studies examining the impact of dietary fatty acids on plasma CE composition or in biomarker discovery pipelines where oxidized derivatives of CE(20:2) have been implicated in breast cancer [3].

Omega-6 Fatty Acid Pathway Tracing

CE(20:2(6Z,9Z)) serves as a specific probe in metabolic flux studies to investigate the efficiency of the delta-6 desaturase and elongase enzymes that convert linoleic acid (18:2) to arachidonic acid (20:4) [4]. By supplying cells with isotopically labeled 20:2 or by monitoring endogenous CE(20:2) levels, researchers can assess the activity of this pathway under various nutritional or pathological conditions. This application is unique to the 20:2 species and cannot be achieved with more saturated or highly unsaturated CE analogs.

Macrophage Foam Cell Lipid Loading

Cholesteryl eicosadienoate has been identified in triglyceride-rich cells such as monocyte-derived macrophages [5]. Therefore, CE(20:2(6Z,9Z)) can be employed in in vitro foam cell formation assays to study the differential accumulation and hydrolysis of this specific CE species compared to CE(18:1) or CE(20:4). Understanding the distinct metabolic handling of individual CE molecular species is crucial for elucidating the lipid composition of atherosclerotic plaques and may reveal species-specific vulnerabilities to enzymatic clearance [6].

LC-MS/MS Method Development for CE Separation

The distinct physicochemical properties of CE(20:2(6Z,9Z)), including its predicted logP (10.71-15.09) and molecular weight, make it a valuable compound for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at resolving complex cholesteryl ester mixtures [7]. Its inclusion in method validation ensures that chromatographic conditions achieve baseline separation of CE species with similar retention times, thereby enhancing the specificity and accuracy of lipidomic analyses.

Application
Selection Property
Validation Focus
Targeted Lipidomics Standard
Unique MW & retention profile
Quantitative accuracy and isomer resolution
Omega-6 Pathway Tracing
20:2 chain-specific metabolic node
Desaturase/elongase activity context
Foam Cell Lipid Loading
Distinct CE species handling
Differential accumulation and hydrolysis review
LC-MS/MS Method Development
Predicted logP & defined mass
Chromatographic separation specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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